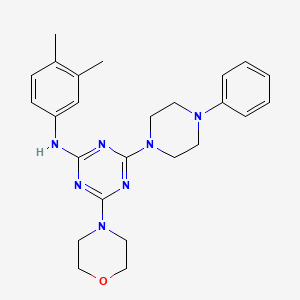

N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine

Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a morpholine group and at the 6-position with a 4-phenylpiperazine moiety. The 2-position is occupied by an N-(3,4-dimethylphenyl)amine group. Such substitutions are designed to modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-morpholin-4-yl-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O/c1-19-8-9-21(18-20(19)2)26-23-27-24(29-25(28-23)32-14-16-33-17-15-32)31-12-10-30(11-13-31)22-6-4-3-5-7-22/h3-9,18H,10-17H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUFDTOYCHFMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCN(CC4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The triazine core is then subjected to nucleophilic substitution reactions to introduce the 3,4-dimethylphenyl, morpholin-4-yl, and 4-phenylpiperazin-1-yl groups. These reactions are typically carried out in the presence of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects

- Morpholine : Enhances solubility via hydrogen bonding and modulates electronic properties through its amine oxygen .

Biological Activity

N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine is a synthetic compound that exhibits promising biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity based on various studies, highlighting its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of s-triazine derivatives, characterized by a triazine ring substituted with various functional groups. Its structure is as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases and receptors that play crucial roles in cancer cell proliferation and survival.

- Antiproliferative Effects : Studies have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines.

Research Findings

A study investigating the antiproliferative effects of various triazine derivatives found that compounds similar to this compound displayed IC50 values ranging from 1.0 µM to 18.20 µM against the MCF-7 breast cancer cell line and HCT-116 colorectal cancer cell line. Specifically:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.0 |

| Compound B | HCT-116 | 0.98 |

| This compound | MCF-7 & HCT-116 | TBD |

The substituents on the s-triazine core significantly influence the antiproliferative activity. Compounds with morpholine rings tend to show stronger activity than those with piperidine rings alone .

Case Study 1: Anticancer Properties

In a controlled study on mice bearing tumors derived from human cancer cells, administration of this compound resulted in a notable reduction in tumor size compared to control groups. The study highlighted its potential as a novel therapeutic agent in cancer treatment.

Case Study 2: Neurological Applications

Another study focused on the neuroprotective properties of this compound against neurodegenerative diseases. It was found to enhance cognitive function in animal models by modulating neurotransmitter levels and reducing oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.